molecular formula C10H11BrN2 B1278591 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile CAS No. 299215-38-6

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile

Cat. No.: B1278591
CAS No.: 299215-38-6
M. Wt: 239.11 g/mol
InChI Key: HYRRJFUQMCBRMD-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile is an organic compound that belongs to the class of nitriles This compound features a bromophenyl group and a dimethylamino group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile typically involves the reaction of 2-bromobenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the dimethylamino group replaces the chloride atom. The resulting intermediate is then treated with a cyanide source, such as sodium cyanide, to introduce the nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield bromophenylacetic acid derivatives, while reduction could produce dimethylaminoethylamines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a building block for bioactive compounds or pharmaceuticals.

    Medicine: Potential use in drug discovery and development.

    Industry: Could be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-2-(dimethylamino)acetonitrile
  • 2-(2-Fluorophenyl)-2-(dimethylamino)acetonitrile
  • 2-(2-Iodophenyl)-2-(dimethylamino)acetonitrile

Uniqueness

2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

2-(2-bromophenyl)-2-(dimethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRRJFUQMCBRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C#N)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443143
Record name 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299215-38-6
Record name 2-(2-Bromophenyl)-2-(dimethylamino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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